3,5-Dimethyl-4H-thiopyran-4-thione
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Overview
Description
3,5-Dimethyl-4H-thiopyran-4-thione: is a heterocyclic compound with the molecular formula C7H8S2 and a molecular weight of 156.268 g/mol It is characterized by a thiopyran ring with two methyl groups at the 3 and 5 positions and a thione group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4H-thiopyran-4-thione can be achieved through the thiomethylation of ketones containing two methylene groups at the carbonyl group with formaldehyde and sodium sulfide . For example, the reaction of pentan-3-one with formaldehyde and sodium sulfide produces 3,5-dimethyltetrahydro-4H-thiopyran-4-one, which can be further converted to this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of sulfide-alkaline solutions formed upon the absorption of hydrogen sulfide by sodium hydroxide solutions . This method leverages waste products from petrochemical plants, making it a cost-effective and environmentally friendly approach.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4H-thiopyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using reagents such as hydrogen peroxide.
Substitution: It can participate in substitution reactions, such as aminomethylation with formaldehyde and primary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in solvents like tetrahydrofuran and chloroform.
Substitution: Formaldehyde and primary amines under Mannich reaction conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Aminomethylated derivatives, such as 1,5-dimethyl-3-thia-7-azabicyclo[3.3.1]nonanes.
Scientific Research Applications
3,5-Dimethyl-4H-thiopyran-4-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4H-thiopyran-4-thione involves its interaction with molecular targets through its thiopyran and thione functional groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s derivatives may exert their effects by inhibiting specific enzymes or interacting with cellular receptors .
Comparison with Similar Compounds
- 3,5-Dimethyltetrahydro-4H-thiopyran-4-one
- 3,5-Dialkyltetrahydro-4H-thiopyran-4-ones
Comparison: 3,5-Dimethyl-4H-thiopyran-4-thione is unique due to the presence of the thione group at the 4 position, which imparts distinct chemical reactivity compared to its analogs. For instance, while 3,5-Dimethyltetrahydro-4H-thiopyran-4-one primarily undergoes hydroxymethylation, this compound can participate in oxidation and substitution reactions .
Properties
CAS No. |
18542-87-5 |
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Molecular Formula |
C7H8S2 |
Molecular Weight |
156.3 g/mol |
IUPAC Name |
3,5-dimethylthiopyran-4-thione |
InChI |
InChI=1S/C7H8S2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 |
InChI Key |
ZUIWWIPJGPOLBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C(C1=S)C |
Origin of Product |
United States |
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